2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
Brand Name: Vulcanchem
CAS No.: 286371-44-6
VCID: VC4310506
InChI: InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.77

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

CAS No.: 286371-44-6

Cat. No.: VC4310506

Molecular Formula: C17H15ClN2O3

Molecular Weight: 330.77

* For research use only. Not for human or veterinary use.

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline - 286371-44-6

Specification

CAS No. 286371-44-6
Molecular Formula C17H15ClN2O3
Molecular Weight 330.77
IUPAC Name 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline
Standard InChI InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3
Standard InChI Key MSAYDMJFSCQXQL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is defined by the IUPAC name 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline and has the molecular formula C₁₇H₁₅ClN₂O₃ (molecular weight: 330.8 g/mol) . Its structure consists of:

  • A 6,7-dimethoxyquinoline core, providing planar aromaticity and electron-rich regions.

  • A chloro-substituted aniline group at position 4 of the quinoline, connected via an ether linkage.

  • Substituents that enhance steric and electronic diversity, influencing reactivity and biological interactions.

Table 1: Key Identifiers of 2-Chloro-4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

PropertyValueSource
CAS Registry Number286371-44-6
SMILESCOC1=CC2=C(C=C1OC)N=CC=C2OC3=CC=C(C(=C3)Cl)N
PubChem CID11221223
Molecular Weight330.8 g/mol

Synthetic Methodologies

Parent Compound Synthesis

The unsubstituted analog, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 190728-25-7), is synthesized via nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol in dimethylacetamide (DMA) using sodium t-butoxide as a base . This reaction proceeds at 100–110°C with a yield of 90% .

Chlorination Strategies

Reaction TypeConditionsYieldSource
Urea derivative formationToluene, triethylamine, reflux73%
Carbamate synthesisDCM, HATU, RT90.5%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to exhibit limited aqueous solubility due to the hydrophobic quinoline and chloro-aniline groups. Soluble in polar aprotic solvents (e.g., DMSO, DMA) .

  • Stability: Likely sensitive to strong acids/bases due to the ether linkage and amine group.

Spectroscopic Data

  • ¹H-NMR: Key signals include methoxy singlets (~δ 3.9–4.0 ppm), aromatic protons (δ 6.4–8.5 ppm), and amine protons (δ 5.8–6.7 ppm) .

  • Mass Spectrometry: Molecular ion peak observed at m/z 330 (M⁺) .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • The chloro substituent enhances electrophilicity, potentially improving target binding.

  • Methoxy groups contribute to metabolic stability by resisting oxidative degradation .

Future Research Directions

  • Optimization of Chlorination: Develop regioselective methods to introduce the chloro group without side reactions.

  • Biological Screening: Evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR).

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

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